molecular formula C14H16N4O3 B2715082 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide CAS No. 2034574-26-8

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide

Cat. No.: B2715082
CAS No.: 2034574-26-8
M. Wt: 288.307
InChI Key: HCWXVJFLZPZABU-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is a synthetic compound of interest in chemical and materials science research. Its molecular structure, featuring a 4,6-dimethoxy-1,3,5-triazin-2-yl moiety linked to a 2-methylbenzamide group, suggests its potential utility as a chemical tool or building block. This structural class is known to function in the activation of carboxylic acids, facilitating the formation of amide bonds, which is a fundamental reaction in organic synthesis and bioconjugation . Researchers can leverage this compound in the development of novel synthetic methodologies, particularly in the formation of peptide bonds and other amide linkages under mild conditions. The integration of the dimethoxy-triazine group, a key component in established coupling reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), indicates its potential for efficient condensation reactions . Furthermore, such triazine-derived compounds have shown significant value in materials science, for instance, in the cross-linking and modification of biopolymers like carboxymethyl cellulose (CMC) to create advanced materials with enhanced barrier and mechanical properties for applications such as sustainable food packaging . This compound is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-6-4-5-7-10(9)12(19)15-8-11-16-13(20-2)18-14(17-11)21-3/h4-7H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWXVJFLZPZABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction proceeds under mild conditions and results in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The by-products are usually removed through standard purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like THF, methanol, ethanol, or isopropyl alcohol. Mild reaction conditions, such as room temperature or slightly elevated temperatures, are often sufficient .

Major Products Formed

The major products formed from these reactions are amides and esters, which are valuable intermediates in organic synthesis and pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines or alcohols to form amides or esters, respectively. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the reaction .

Comparison with Similar Compounds

Structural and Functional Analogues

(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
  • Structure : Shares the 4,6-dimethoxy-1,3,5-triazine core but substitutes the benzamide with a vinyl-linked 4-methoxyaniline group.
  • Activity : Exhibits antifungal activity against Candida albicans (MIC₅₀ = 32 µg/mL), attributed to its free -NH- linker and para-substituted aromatic moiety .
  • Comparison : The target compound’s benzamide group may reduce antifungal potency compared to TRI’s aniline moiety but could enhance metabolic stability due to reduced reactivity of the amide bond.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM Cl)
  • Structure : Contains the same triazine core but replaces the benzamide with a methylmorpholinium group.
  • Application : Used as a coupling agent in peptide synthesis due to its ability to activate carboxylic acids .
  • Comparison : The target compound’s benzamide linkage likely eliminates its utility as a coupling agent but may introduce new reactivity for amide bond formation or metal coordination.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Shares the 3-methylbenzamide group but lacks the triazine core.
  • Application : Functions as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions .
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
  • Structure : A benzamide derivative with pyridine and fluorinated substituents.
  • Application: Commercial herbicide targeting carotenoid biosynthesis .
  • Comparison: The target compound’s triazine moiety may confer herbicidal activity through a different mechanism, such as inhibition of photosynthesis or amino acid synthesis.

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is a synthetic organic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agriculture. The following sections will explore its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C15H18N4O4
  • Molecular Weight : 318.333 g/mol
  • Purity : Typically around 95%.

Synthesis

The synthesis of this compound generally involves:

  • Formation of the Triazine Ring : Cyclization of appropriate precursors.
  • Attachment of the Tolyl Group : Via nucleophilic substitution.
  • Formation of the Amide Moiety : Through amidation reactions.

Antitumor Activity

Recent studies have indicated that triazine derivatives exhibit significant antitumor properties. For instance, benzamide derivatives have shown efficacy in inhibiting dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. This compound may exert similar effects by disrupting cellular pathways essential for tumor growth .

The compound's mechanism may involve:

  • Inhibition of key enzymes such as DHFR.
  • Modulation of cellular NADP and NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent reduction in cell growth .

Study 1: Inhibition of DHFR

A study demonstrated that benzamide riboside (BR), a related compound, reduced cellular levels of NADP and NADPH, leading to decreased DHFR activity. This suggests that this compound could similarly impact DHFR and inhibit cancer cell proliferation .

Study 2: RET Kinase Inhibition

Another investigation focused on benzamide derivatives as potential RET kinase inhibitors for cancer therapy. Compounds similar to this compound exhibited moderate to high potency in inhibiting RET kinase activity in both molecular and cellular assays . This highlights the potential therapeutic applications of triazine-based compounds in oncology.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-chloro-benzamides)StructureModerate RET kinase inhibition
N-benzamide ribosideStructureInhibits DHFR; reduces cell growth
N-(4-methylmorpholinium)StructurePotentially similar activity profile

Q & A

Q. What are the standard synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide, and how are intermediates characterized?

The synthesis typically involves coupling reactions between 4,6-dimethoxy-1,3,5-triazine derivatives and 2-methylbenzamide precursors. A common method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent in the presence of a base like N-methylmorpholine (NMM) to activate carboxyl groups . Key intermediates are characterized via HPLC for purity (>98%) and 1H/13C NMR to confirm substitution patterns on the triazine ring .

Q. How does the triazine ring’s substitution pattern influence the compound’s stability and reactivity?

The 4,6-dimethoxy groups on the triazine ring enhance electron density, reducing susceptibility to hydrolysis compared to chloro-substituted triazines. Stability studies in DMSO or methanol (25°C, 24h) show <5% degradation via HPLC analysis . Reactivity is modulated by the methylbenzamide group, which sterically hinders nucleophilic attacks at the triazine core .

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • FT-IR to verify amide C=O stretches (~1650 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹).
  • Differential scanning calorimetry (DSC) to assess crystallinity and melting point consistency (reported range: 180–185°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during coupling with DMTMM?

By adjusting solvent polarity and base strength:

  • Solvent selection : Tetrahydrofuran (THF) or dimethylacetamide (DMAc) improves coupling efficiency by stabilizing the active ester intermediate .
  • Base optimization : NMM at 1.5 equivalents reduces racemization in chiral intermediates compared to stronger bases like triethylamine .
  • Temperature control : Reactions at 0–5°C reduce side reactions (e.g., over-activation of carboxyl groups) .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. no observed cytotoxicity)?

  • Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
  • Target specificity assays : Use surface plasmon resonance (SPR) to measure binding kinetics to off-target proteins (e.g., serum albumin).
  • Metabolic stability studies : Incubate with liver microsomes to assess rapid degradation masking bioactivity .

Q. How does the compound interact with biological targets at the molecular level?

Computational docking (e.g., AutoDock Vina ) predicts binding to ATP-binding pockets in kinases via the triazine ring’s hydrogen bonding with backbone amides. Experimental validation via X-ray crystallography of co-crystals (resolution ≤2.0 Å) reveals critical interactions with residues like Lys72 in model enzymes .

Q. What methodologies identify degradation products under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 48h) and analyze via LC-MS/MS . Major products include hydrolyzed triazine (m/z 228.1) and demethylated benzamide derivatives .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor via UPLC-PDA for oxidation byproducts (λ = 254 nm) .

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in mechanistic studies of its biochemical interactions?

  • Isotope-coded affinity tags (ICAT) : Label the triazine ring with ¹³C to track metabolic incorporation in cell lysates via MALDI-TOF .
  • Pulse-chase experiments : Use ¹⁵N-labeled methylbenzamide to quantify turnover rates in target proteins .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionOutcome (Yield/Purity)Reference
Coupling agentDMTMM (1.2 eq)85–90% yield
SolventTHF/DMAc (1:1)Purity >98% (HPLC)
Reaction temperature0–5°CReduced dimerization

Q. Table 2. Stability Data in Aqueous Media

ConditionDegradation (%)Major ByproductAnalytical Method
pH 7.4, 37°C, 24h8.2Hydrolyzed triazineLC-MS/MS
40°C/75% RH, 4 weeks12.5Oxidized benzamideUPLC-PDA

Critical Considerations for Experimental Design

  • Avoid DMTMM overuse : Excess reagent (>2 eq) leads to insoluble morpholine byproducts .
  • Control moisture : The triazine core is hygroscopic; use anhydrous solvents and inert atmosphere .
  • Validate biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to confirm assay sensitivity .

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